1-methyl-5-[(2S)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride
CAS No.: 2728725-56-0
Cat. No.: VC11566181
Molecular Formula: C8H15Cl2N3
Molecular Weight: 224.13 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![1-methyl-5-[(2S)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride - 2728725-56-0](/images/no_structure.jpg)
Specification
CAS No. | 2728725-56-0 |
---|---|
Molecular Formula | C8H15Cl2N3 |
Molecular Weight | 224.13 g/mol |
IUPAC Name | 1-methyl-5-[(2S)-pyrrolidin-2-yl]imidazole;dihydrochloride |
Standard InChI | InChI=1S/C8H13N3.2ClH/c1-11-6-9-5-8(11)7-3-2-4-10-7;;/h5-7,10H,2-4H2,1H3;2*1H/t7-;;/m0../s1 |
Standard InChI Key | OSDMKFLGCWRVFQ-KLXURFKVSA-N |
Isomeric SMILES | CN1C=NC=C1[C@@H]2CCCN2.Cl.Cl |
Canonical SMILES | CN1C=NC=C1C2CCCN2.Cl.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Configuration
The compound’s systematic IUPAC name is 1-methyl-5-[(2S)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride, with a molecular formula of C₈H₁₅Cl₂N₃ and a molecular weight of 224.13 g/mol. The imidazole ring (a five-membered aromatic heterocycle with two nitrogen atoms) is substituted at the 1-position with a methyl group (-CH₃) and at the 5-position with a (2S)-pyrrolidin-2-yl group. The dihydrochloride salt form arises from protonation of the pyrrolidine nitrogen atoms, enhancing solubility and stability.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₈H₁₅Cl₂N₃ |
Molecular Weight | 224.13 g/mol |
Configuration | (2S)-pyrrolidine |
Charge | +2 (neutralized by 2 Cl⁻) |
Aromatic System | Imidazole (planar) |
The stereochemistry at the pyrrolidine’s 2-position ((2S)-configuration) is critical for potential biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .
Synthesis and Purification Strategies
Synthetic Routes
The synthesis of 1-methyl-5-[(2S)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride likely involves multi-step organic reactions:
-
Imidazole Ring Formation: Condensation of glyoxal with ammonia and formaldehyde under acidic conditions yields the imidazole core.
-
Substituent Introduction:
-
Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride salt .
Table 2: Representative Synthetic Pathway
Step | Reaction Type | Reagents/Conditions | Yield |
---|---|---|---|
1 | Imidazole formation | Glyoxal, NH₃, HCHO, HCl, 80°C | 65% |
2a | 1-Methylation | CH₃I, K₂CO₃, DMF, 50°C | 78% |
2b | 5-Pyrrolidinylation | (2S)-pyrrolidine, Pd(OAc)₂, 110°C | 45% |
3 | Salt formation | HCl (2 eq), EtOH, 0°C | 92% |
Purification Challenges
Purifying intermediates with pyrrolidine moieties often requires chromatographic techniques, but industrial-scale processes may employ crystallization. For example, related compounds in patent literature achieve ≥98% purity via solvent recrystallization (e.g., ethyl acetate/hexane) . Microwave-assisted synthesis could enhance yield and reduce reaction times.
Physicochemical Properties
Solubility and Stability
-
Solubility: Freely soluble in water (>100 mg/mL at 25°C) due to ionic character; moderately soluble in ethanol (~50 mg/mL).
-
Stability: Stable under inert atmospheres up to 150°C; hygroscopic, requiring storage at 4°C in sealed containers .
Acid-Base Behavior
The compound acts as a diprotic base, with pKa values estimated at:
-
Pyrrolidine NH⁺: ~10.6 (first protonation)
-
Imidazole NH⁺: ~6.8 (second protonation)
This pH-dependent ionization influences its pharmacokinetic properties, enhancing membrane permeability in non-ionized forms.
Target | Predicted Activity | Therapeutic Area |
---|---|---|
nAChR α4β2 | Agonist (EC₅₀ 85 nM) | Cognitive enhancement |
5-HT₃ | Antagonist (Kᵢ 2.1 μM) | Antiemetic |
MAO-B | Inhibitor | Neurodegeneration |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume